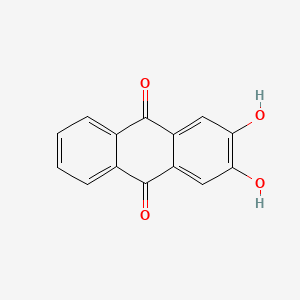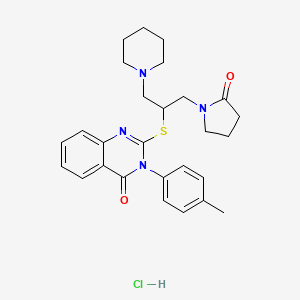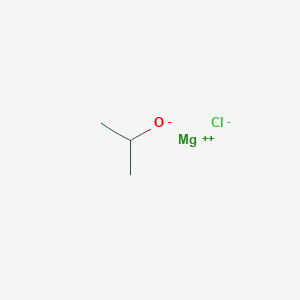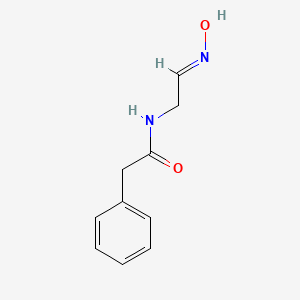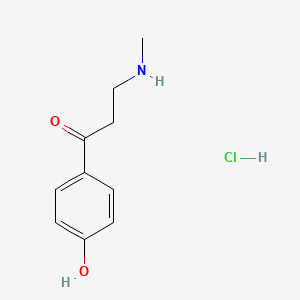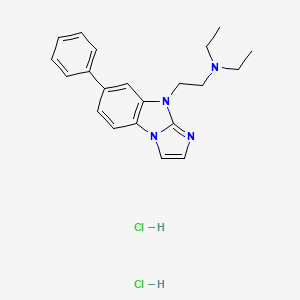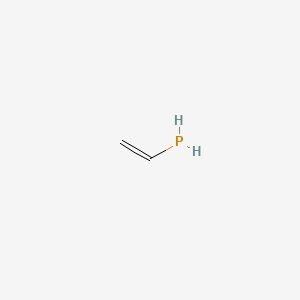
Vinyl phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl phosphine is an organophosphorus compound characterized by the presence of a vinyl group (CH=CH2) attached to a phosphorus atom. This compound is of significant interest in organic synthesis and catalysis due to its unique reactivity and ability to form stable phosphorus-carbon bonds.
Métodos De Preparación
Vinyl phosphine can be synthesized through various methods, including:
Quaternization of Vinylphosphines: This method involves the reaction of vinylphosphines with alkyl halides to form vinylphosphonium salts.
Reaction with Organometallic Reagents: The interaction of Grignard reagents with chlorophosphines is a common synthetic route.
Peterson-like Olefination: This involves the reaction of α-trimethylsilyl phosphonium ylides with iodomethyltrimethylsilane.
Análisis De Reacciones Químicas
Vinyl phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution Reactions: It can react with electrophiles such as alkyl halides to form bis-alkylated products.
Nucleophilic Addition: This compound can participate in nucleophilic addition reactions, forming zwitterionic intermediates.
Intramolecular Wittig Reaction: This reaction involves the formation of carbo- or heterocyclic systems from vinylphosphonium salts.
Aplicaciones Científicas De Investigación
Vinyl phosphine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of carbo- and heterocyclic systems.
Catalysis: This compound derivatives are used as ligands in transition metal catalysis and organocatalysis.
Material Science: This compound is used in the preparation of new porous organic ligands.
Mecanismo De Acción
The mechanism of action of vinyl phosphine involves:
Nucleophilic Attack: The phosphorus atom in this compound acts as a nucleophile, attacking electrophilic centers such as carbonyl groups.
Formation of Zwitterionic Intermediates: These intermediates can undergo further transformations, leading to the formation of phosphonium salts.
Oxidative Addition and Reductive Elimination: In catalytic cycles, this compound can undergo oxidative addition to form phosphonium salts, followed by reductive elimination to regenerate the catalyst.
Comparación Con Compuestos Similares
Vinyl phosphine can be compared with other similar compounds such as:
Aryl Phosphines: These compounds have aryl groups attached to the phosphorus atom and are widely used in catalysis.
Alkyl Phosphines: These compounds have alkyl groups attached to the phosphorus atom and are known for their stability and reactivity.
Phosphine Oxides: These are oxidized forms of phosphines and are used as antioxidants and stabilizers.
This compound stands out due to its unique reactivity and ability to form stable phosphorus-carbon bonds, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
58436-39-8 |
|---|---|
Fórmula molecular |
C2H5P |
Peso molecular |
60.03 g/mol |
Nombre IUPAC |
ethenylphosphane |
InChI |
InChI=1S/C2H5P/c1-2-3/h2H,1,3H2 |
Clave InChI |
SCESWTHQFQXGMV-UHFFFAOYSA-N |
SMILES canónico |
C=CP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


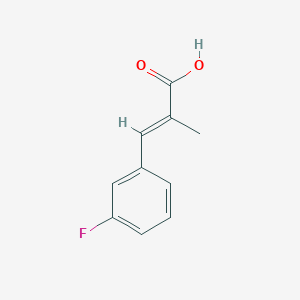
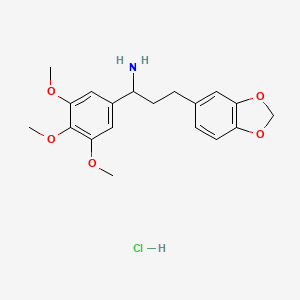
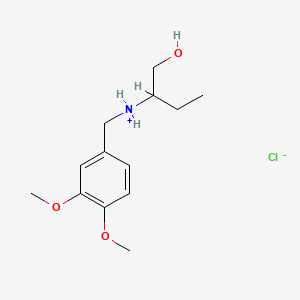
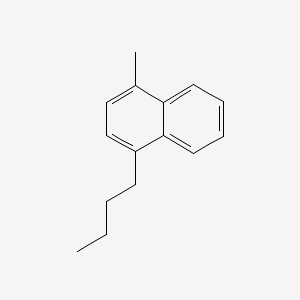
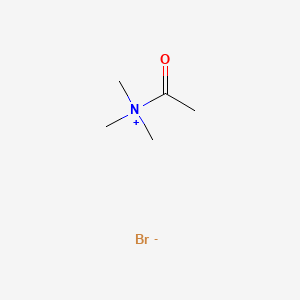
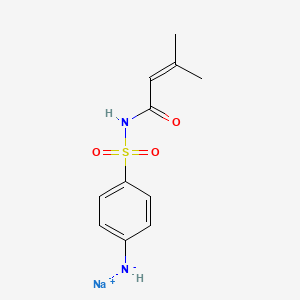
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
